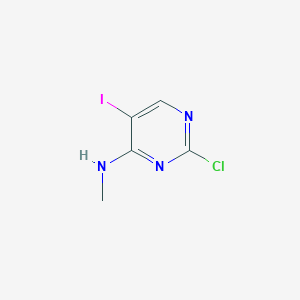
N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is C8H18ClN . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
“N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is a powder at room temperature . Its molecular weight is 163.69 .Wissenschaftliche Forschungsanwendungen
1. Plant Growth Regulation and Ethylene Inhibition
One area of application for certain chemicals is in plant growth regulation. For example, the compound 1-methylcyclopropene (1-MCP) is known for its ability to inhibit ethylene action, which plays a significant role in regulating the ripening of fruits, vegetables, and floriculture crops. This ability to prevent ethylene effects has been explored in over 100 studies, highlighting its potential to advance our understanding of ethylene's role in plant biology and its application in extending the shelf life of various agricultural products (Blankenship & Dole, 2003).
2. Pharmacological Applications
Another significant area of research application involves pharmacological compounds, such as Sibutramine, a 5-HT (serotonin) and noradrenaline reuptake inhibitor (SNRI). Its pharmacological evidence differentiates it from other compounds like d-amphetamine and d-fenfluramine, providing insights into its unique mechanism of action in anti-obesity treatments and its effects on food intake and energy expenditure in rodents. Such research underscores the complexity of neurotransmitter systems in controlling behavior and physiology (Heal et al., 1998).
3. Chemical Safety and Toxicity Evaluations
The metabolism and toxicity of chemicals, such as 2-Methylpropene (isobutene), are crucial for ensuring safety in various applications. Studies on its metabolic fate and potential toxic effects help in assessing the safety of chemical exposures. Research demonstrates that while some compounds may not be toxic per se, their metabolites can pose significant health risks, emphasizing the importance of understanding both direct and indirect effects of chemical exposures (Cornet & Rogiers, 1997).
Wirkmechanismus
While the exact mechanism of action of “N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is not specified in the sources I found, it has been investigated for its potential therapeutic effects in various diseases. Clinical trials are underway to evaluate its efficacy and safety in humans.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-methylbutan-2-yl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)7(3)9-8-4-5-8;/h6-9H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDCEXRJHOGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




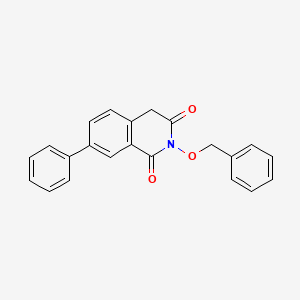
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B3211744.png)

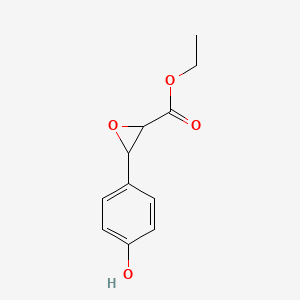
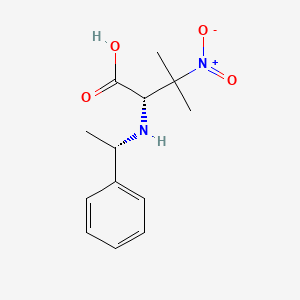


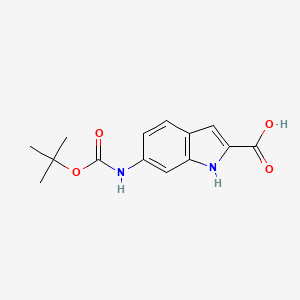

![3-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3211825.png)

